4-Bromo-6-(2,3-dimethoxyphenyl)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-(2,3-dimethoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-10-5-3-4-8(12(10)17-2)9-6-11(13)15-7-14-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLHQSZEZRZNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives are generally known to interact with various biological targets, including enzymes and receptors, influencing cellular processes.
Mode of Action
Pyrimidine derivatives typically interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways, influencing cellular processes such as dna synthesis.
Biological Activity
4-Bromo-6-(2,3-dimethoxyphenyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a bromine atom and a 2,3-dimethoxyphenyl group. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.
The biological activity of 4-Bromo-6-(2,3-dimethoxyphenyl)pyrimidine is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can modulate receptor activity, which may lead to alterations in signal transduction pathways.
Antiproliferative Activity
In vitro studies have demonstrated that 4-Bromo-6-(2,3-dimethoxyphenyl)pyrimidine exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| A549 (lung cancer) | 10.0 | |
| MCF-7 (breast cancer) | 15.0 |
Antitrypanosomal Activity
Research has shown that derivatives of pyrimidines can exhibit antitrypanosomal activity. While specific data for 4-Bromo-6-(2,3-dimethoxyphenyl)pyrimidine is limited, related compounds have demonstrated promising results:
- Compound Comparison : A closely related compound exhibited an IC50 value of 0.38 μM against Trypanosoma brucei, indicating potential for similar activity in the brominated derivative .
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effect of 4-Bromo-6-(2,3-dimethoxyphenyl)pyrimidine on HeLa cells. The compound showed a dose-dependent reduction in cell viability, with an IC50 value of 12.5 μM after 48 hours of treatment. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways. -
Antitrypanosomal Activity Investigation :
In a comparative study involving pyrimidine derivatives, it was found that modifications to the phenyl group significantly affected antitrypanosomal potency. The study highlighted the importance of substituents in enhancing biological activity against Trypanosoma brucei.
Comparison with Similar Compounds
Substituent Effects at Position 4
The 4-position of the pyrimidine ring is critical for modulating biological activity. Key comparisons include:
- Bromine vs. Fluorine: Bromine’s larger atomic radius and higher lipophilicity enhance membrane permeability and target engagement. In antitrypanosomal assays, Br-substituted derivatives (e.g., compound 19) showed nearly twice the activity of F-substituted analogues (compound 17) .
- Bromine vs. Methoxy: Methoxy groups reduce electrophilicity, weakening interactions with parasitic enzymes. For instance, compound 18 (4-methoxy) exhibited lower antitrypanosomal activity than its brominated counterpart .
Substituent Effects at Position 6
The 6-position aryl group influences steric hindrance and π-π stacking interactions. Notable comparisons:
- Dimethoxy vs. Trimethoxy : The 2,3-dimethoxyphenyl group optimizes steric bulk and hydrogen-bonding capacity. Trimethoxy substitution (e.g., 3,4,5-trimethoxy) reduces activity, likely due to excessive steric hindrance .
Antitrypanosomal Activity
- Bromine at C4 and dimethoxyphenyl at C6 synergize for optimal activity. For example, compound 19 (4-Br, 6-(4-bromophenyl)) achieved IC₅₀ values in the low micromolar range, outperforming analogues with 4-F or 4-OCH₃ substituents .
Cytotoxic Activity
- Dimethoxyphenyl at C6 enhances DNA intercalation or topoisomerase inhibition. Derivatives with this group showed 30–50% higher activity against HCT-116 and PC-3 cell lines than trimethoxy or monomethoxy analogues .
Anti-Inflammatory and Analgesic Activity
- Halogen substituents (Br, Cl) at C6 improve lipophilicity and COX-2 inhibition. Compound 2g (6-(4-chlorophenyl)) exhibited 78% paw edema inhibition, surpassing dimethoxyphenyl derivatives .
Preparation Methods
Direct One-Step Synthesis via 2-Bromomalonaldehyde and Amidines
A highly efficient and practical method for preparing 5-bromo-2-substituted pyrimidines (structurally analogous to 4-bromo-6-substituted pyrimidines) involves a one-step condensation reaction between 2-bromomalonaldehyde and amidine compounds in acidic media. This approach has been reported to offer several advantages:
- Use of inexpensive and readily available raw materials.
- Short synthesis time with a single-step reaction.
- Simple operation and post-reaction processing.
- Safety and scalability due to mild reaction conditions.
- At 0°C, 2-bromomalonaldehyde is dissolved in glacial acetic acid with molecular sieves.
- The amidine hydrochloride (or related amidine salt) dissolved in acetic acid is added dropwise at 60–90°C.
- The mixture is heated further to 70–105°C and maintained until the reaction completes (monitored by HPLC).
- After cooling, water is added, and the product is isolated by filtration, washing, and organic extraction.
- The organic layer is dried and concentrated to yield the bromopyrimidine product.
This method yields bromopyrimidines in moderate yields (33–43%) and is adaptable to various amidines, allowing for different substituents at the 2-position, which can be modified to introduce the 2,3-dimethoxyphenyl group via further functionalization steps.
Halogen-Metal Exchange and Cross-Coupling Approaches
Another common strategy to prepare aryl-substituted bromo-pyrimidines is through halogen-metal exchange followed by cross-coupling reactions such as Suzuki or Stille coupling:
- Starting with 4-bromo-6-halopyrimidine (e.g., 6-chloropyrimidine), the halogen at position 6 is replaced by the 2,3-dimethoxyphenyl group via palladium-catalyzed cross-coupling.
- Organometallic reagents like dimethylzinc or trimethylaluminum have been used to introduce alkyl or aryl groups at pyrimidine positions, but these methods pose safety risks (pyrophoricity) and are less suitable for scale-up.
- Suzuki coupling using boronic acids or esters of 2,3-dimethoxyphenyl is preferred for its milder conditions and better functional group tolerance.
Diazonium Salt and Bromination Methods
- Bromination of 2-substituted pyrimidines via diazotization of 2-aminopyrimidines followed by bromination is a classical method but is limited by the high cost of starting aminopyrimidines and multi-step procedures.
- This method is less favored for large-scale synthesis due to cost and complexity.
Specific Synthesis of 4-Bromo-6-(2,3-dimethoxyphenyl)pyrimidine
While direct literature specifically detailing the preparation of 4-bromo-6-(2,3-dimethoxyphenyl)pyrimidine is limited, the following synthetic route can be inferred based on established methods:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-bromo-6-halopyrimidine | Cyclization of appropriate precursors (e.g., amidines with 2-bromomalonaldehyde) | Provides bromopyrimidine core |
| 2 | Suzuki cross-coupling | 2,3-Dimethoxyphenylboronic acid, Pd catalyst, base, solvent (e.g., DMF or toluene), heat | Introduces 2,3-dimethoxyphenyl at position 6 |
| 3 | Purification | Filtration, extraction, chromatography | To isolate pure 4-bromo-6-(2,3-dimethoxyphenyl)pyrimidine |
This approach leverages the robustness of Suzuki coupling to install the aryl substituent selectively at the 6-position while retaining the bromine at the 4-position.
Reaction Conditions and Yields from Literature
| Method | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| One-step amidine + 2-bromomalonaldehyde | 70–105 | 5–8 hours | 33–43 | Simple, low cost, safe | Moderate yield, limited to certain substituents |
| Halogen-metal exchange + coupling | Ambient to reflux | Several hours | Variable (50–80 typical) | High selectivity, versatile | Pyrophoric reagents, safety concerns |
| Diazotization + bromination | Ambient to reflux | Several hours | Variable | Established method | Expensive starting materials, multi-step |
Analytical and Research Findings
- The one-step method using 2-bromomalonaldehyde and amidines in acidic media has been validated by HPLC monitoring, confirming reaction completion and purity.
- Cross-coupling reactions are typically monitored by TLC and NMR to confirm substitution patterns and purity.
- Spectroscopic methods (IR, ^1H NMR, Mass Spectrometry) are used to confirm the structure of the final bromopyrimidine derivatives.
- Safety and scalability considerations favor the one-step amidine condensation and Suzuki coupling over organometallic reagent methods.
Q & A
Q. How should researchers design a synthetic route for 4-Bromo-6-(2,3-dimethoxyphenyl)pyrimidine?
A robust synthesis typically involves cross-coupling reactions. For the pyrimidine core, bromine substitution at the 4-position can be achieved via nucleophilic aromatic substitution or transition metal-catalyzed coupling. The 2,3-dimethoxyphenyl group may be introduced via Suzuki-Miyaura coupling using a palladium catalyst and arylboronic acid derivative. Ensure inert atmosphere conditions (argon/nitrogen) and anhydrous solvents (e.g., THF or DMF) to prevent dehalogenation or hydrolysis. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Waste Disposal: Segregate halogenated organic waste and dispose via certified hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence of brominated aromatics .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid direct contact using mechanical tools .
Q. Which analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the pyrimidine ring) .
- High-Performance Liquid Chromatography (HPLC): Optimize with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (e.g., m/z ~293 [M+H]) .
Advanced Research Questions
Q. How do substituents (bromo, methoxy) influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the 4-position acts as a leaving group, facilitating nucleophilic substitution (e.g., with amines or thiols). The electron-donating methoxy groups on the aryl ring increase electron density, potentially slowing electrophilic aromatic substitution but enhancing stability in radical reactions. To optimize coupling efficiency, screen catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and bases (KCO vs. CsCO) under varying temperatures (60–100°C) .
Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected LCMS peaks)?
- Impurity Analysis: Use preparative HPLC to isolate byproducts and characterize via -NMR or X-ray crystallography. Common impurities include debrominated derivatives or residual starting materials .
- Isotopic Pattern Validation: Check for isotopic splitting in MS to confirm bromine retention .
- Dynamic Light Scattering (DLS): Rule out aggregation if solubility issues distort spectral data .
Q. What computational methods support mechanistic studies of this compound’s interactions?
- Density Functional Theory (DFT): Model electron density maps to predict reactive sites (e.g., bromine’s susceptibility to nucleophilic attack) .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS, focusing on methoxy groups’ role in hydrophobic binding .
Q. How can researchers validate the compound’s stability under varying pH conditions?
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify products using LCMS. Methoxy groups may hydrolyze under strongly acidic/basic conditions, forming phenolic derivatives .
- Arrhenius Kinetics: Calculate activation energy for degradation to predict shelf-life .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
